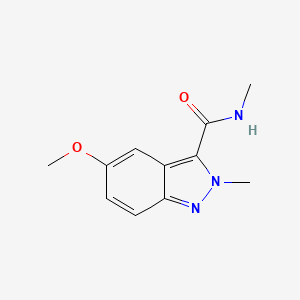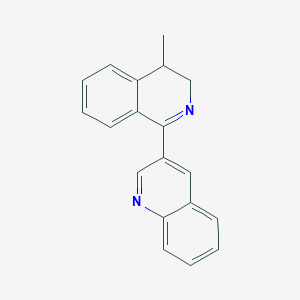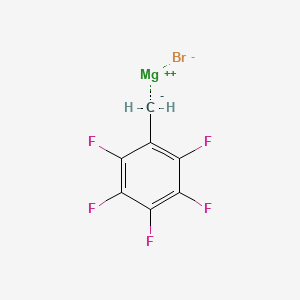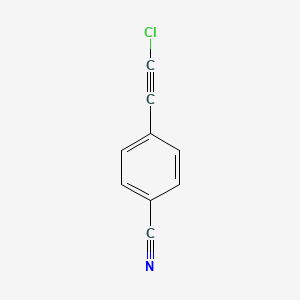![molecular formula C12H14N4S B12617449 1H-1,2,3-Triazole, 5-phenyl-1-[(4R)-4-thiazolidinylmethyl]- CAS No. 918313-40-3](/img/structure/B12617449.png)
1H-1,2,3-Triazole, 5-phenyl-1-[(4R)-4-thiazolidinylmethyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-1,2,3-Triazole, 5-phenyl-1-[(4R)-4-thiazolidinylmethyl]- is a heterocyclic compound that features a triazole ring fused with a phenyl group and a thiazolidine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1H-1,2,3-Triazole, 5-phenyl-1-[(4R)-4-thiazolidinylmethyl]- typically involves the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, also known as the “click” reaction. This method is favored for its high regioselectivity and yield. The reaction involves the use of phenyl azide and an alkyne derivative of thiazolidine under copper catalysis to form the triazole ring .
Industrial Production Methods
In industrial settings, the synthesis is often carried out under continuous flow conditions using copper-on-charcoal as a heterogeneous catalyst. This method allows for the efficient production of the compound with minimal metal leaching and high yields .
Análisis De Reacciones Químicas
Types of Reactions
1H-1,2,3-Triazole, 5-phenyl-1-[(4R)-4-thiazolidinylmethyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The triazole ring can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of reduced triazole derivatives.
Substitution: Formation of substituted triazole derivatives with various functional groups.
Aplicaciones Científicas De Investigación
1H-1,2,3-Triazole, 5-phenyl-1-[(4R)-4-thiazolidinylmethyl]- has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential as an anticancer, antimicrobial, and antiviral agent.
Industry: Utilized in the development of new materials, including polymers and dyes.
Mecanismo De Acción
The mechanism of action of 1H-1,2,3-Triazole, 5-phenyl-1-[(4R)-4-thiazolidinylmethyl]- involves its interaction with specific molecular targets, such as enzymes and receptors. The triazole ring can form hydrogen bonds and π-π interactions with amino acid residues in the active sites of enzymes, thereby inhibiting their activity. This compound can also interact with nucleic acids, affecting their function and stability .
Comparación Con Compuestos Similares
Similar Compounds
1H-1,2,3-Triazole: A simpler triazole compound without the phenyl and thiazolidine groups.
1H-1,2,4-Triazole: Another triazole isomer with different nitrogen positioning.
5-Phenyl-1H-1,2,4-triazole-3-thiol: A related compound with a thiol group instead of the thiazolidine moiety.
Uniqueness
1H-1,2,3-Triazole, 5-phenyl-1-[(4R)-4-thiazolidinylmethyl]- is unique due to its combination of the triazole ring, phenyl group, and thiazolidine moiety.
Propiedades
Número CAS |
918313-40-3 |
|---|---|
Fórmula molecular |
C12H14N4S |
Peso molecular |
246.33 g/mol |
Nombre IUPAC |
(4R)-4-[(5-phenyltriazol-1-yl)methyl]-1,3-thiazolidine |
InChI |
InChI=1S/C12H14N4S/c1-2-4-10(5-3-1)12-6-14-15-16(12)7-11-8-17-9-13-11/h1-6,11,13H,7-9H2/t11-/m1/s1 |
Clave InChI |
WVMUZDCHSWDZQK-LLVKDONJSA-N |
SMILES isomérico |
C1[C@H](NCS1)CN2C(=CN=N2)C3=CC=CC=C3 |
SMILES canónico |
C1C(NCS1)CN2C(=CN=N2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(3-bromophenyl)-3-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]benzamide](/img/structure/B12617389.png)



![(11S,12R,16S)-N-(4-chlorophenyl)-14-(2-methoxy-5-nitrophenyl)-13,15-dioxo-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-11-carboxamide](/img/structure/B12617416.png)
![4-[(2-Methoxyethyl)(methyl)carbamoyl]benzoic acid](/img/structure/B12617423.png)
![Thieno[2,3-d]pyrimidin-4-amine, N-(2-ethoxyphenyl)-](/img/structure/B12617434.png)

![[4-[(3aR,6aS)-1-[(3,4-dihydroxyphenyl)methyl]-5'-fluoro-2',4,6-trioxospiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-5-yl]phenyl] acetate](/img/structure/B12617445.png)
![2alpha-[(R)-3-Nitro-alpha-hydroxybenzyl]cyclopentanone](/img/structure/B12617446.png)
![(3aS,4R,9aS,9bR)-2-(2-methoxy-5-nitrophenyl)-4-[(3-nitrophenyl)carbonyl]-1,3-dioxo-2,3,3a,4,9a,9b-hexahydro-1H-pyrrolo[3,4-a]indolizine-8-carbonitrile](/img/structure/B12617447.png)

![2-[4-(Benzyloxy)phenyl]-5-propyloxan-2-ol](/img/structure/B12617460.png)
